molecular formula C10H6F3N3O2 B14854792 5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid

5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B14854792
M. Wt: 257.17 g/mol
InChI Key: WIJHAYHJYAKLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid is a compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with triethyl orthoformate to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, reduced triazole derivatives, and oxidized carboxylic acid derivatives .

Scientific Research Applications

5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The triazole ring is known to bind to metal ions, which can further modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-carboxylic acid lies in its combination of a trifluoromethyl group, a triazole ring, and a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-3-1-2-5(4-6)7-14-8(9(17)18)16-15-7/h1-4H,(H,17,18)(H,14,15,16)

InChI Key

WIJHAYHJYAKLHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.